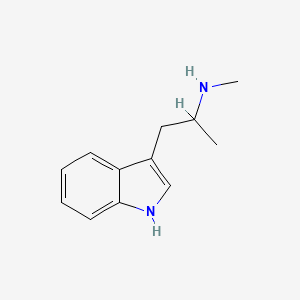

1-(1H-indol-3-yl)-N-methylpropan-2-amine

Descripción general

Descripción

N,alpha-Dimethyltryptamine: is a tryptamine derivative that has gained attention due to its unique chemical structure and potential applications in various fields. It is a compound that belongs to the class of substituted tryptamines, which are known for their psychoactive properties. This compound is structurally related to other well-known tryptamines such as serotonin and melatonin.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,alpha-Dimethyltryptamine typically involves the methylation of tryptamine. One common method is the reaction of tryptamine with formaldehyde and a reducing agent such as sodium cyanoborohydride. This reaction results in the formation of N,alpha-Dimethyltryptamine through a reductive amination process .

Industrial Production Methods: Industrial production of N,alpha-Dimethyltryptamine is less common due to its limited commercial applications. the synthesis can be scaled up using similar methods as in laboratory settings, with adjustments to reaction conditions to ensure higher yields and purity.

Análisis De Reacciones Químicas

Types of Reactions: N,alpha-Dimethyltryptamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can modify the indole ring or the side chain.

Substitution: Substitution reactions can occur at different positions on the indole ring or the side chain.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenation and alkylation reactions can be carried out using reagents like halogens and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxaldehyde, while reduction can yield various reduced tryptamine derivatives .

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has shown that compounds related to 1-(1H-indol-3-yl)-N-methylpropan-2-amine exhibit significant anticancer activity. A notable study synthesized various indole derivatives and tested their efficacy against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The results indicated that some derivatives demonstrated potent growth inhibition, with specific compounds achieving IC50 values as low as 0.34 μM against MCF-7 cells, suggesting a strong potential for further development as anticancer agents .

Case Study: Mechanistic Insights

In vitro studies have revealed that certain derivatives induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase and inhibiting tubulin polymerization, similar to the action of colchicine. This mechanism highlights the importance of structural modifications in enhancing the biological activity of indole derivatives .

Neuroprotective Effects

Another significant application of this compound is its neuroprotective potential. In a study involving an animal model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and a reduction in neuroinflammatory markers compared to control groups. This suggests that the compound may mitigate neurodegenerative processes, making it a candidate for further investigation in neuropharmacology.

Antimicrobial Activity

Preliminary studies have indicated that compounds related to this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. This broad-spectrum antimicrobial activity positions these compounds as potential candidates for developing new antibiotic therapies.

Summary of Research Findings

Mecanismo De Acción

N,alpha-Dimethyltryptamine exerts its effects primarily through its interaction with serotonin receptors in the brain. It acts as a non-selective agonist at most or all of the serotonin receptors, leading to altered neurotransmitter release and modulation of brain activity . The compound crosses the blood-brain barrier and is taken up by serotonin transporters, where it can influence synaptic transmission and neuronal signaling .

Comparación Con Compuestos Similares

Serotonin: A naturally occurring neurotransmitter with a similar indole structure.

Melatonin: A hormone involved in regulating sleep-wake cycles, also structurally related.

Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms.

5-Methoxy-N,N-Dimethyltryptamine: Another psychoactive tryptamine with similar effects.

Uniqueness: N,alpha-Dimethyltryptamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike serotonin and melatonin, it has pronounced psychoactive effects, making it a compound of interest in both scientific research and potential therapeutic applications .

Actividad Biológica

1-(1H-indol-3-yl)-N-methylpropan-2-amine, commonly referred to as a derivative of indole, has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluation, and potential therapeutic applications, with a focus on its antiproliferative, antimicrobial, and cytotoxic properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of indole derivatives with appropriate alkylating agents. Various methodologies have been explored to optimize yield and purity, including the use of solvents like acetonitrile and catalysts such as p-toluenesulfonic acid (p-TSA) .

Antiproliferative Activity

The compound has shown promising results in antiproliferative assays against several cancer cell lines. Notably, it was evaluated against HeLa, MCF-7, and HT-29 cell lines. The following table summarizes the IC50 values observed for various derivatives:

| Compound ID | Cell Line | IC50 (μM) |

|---|---|---|

| 7d | HeLa | 0.52 |

| 7d | MCF-7 | 0.34 |

| 7d | HT-29 | 0.86 |

Mechanistic studies indicate that compound 7d induces apoptosis in a dose-dependent manner and arrests the cell cycle at the G2/M phase. Additionally, it inhibits tubulin polymerization similarly to colchicine, suggesting its potential as a tubulin polymerization inhibitor .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been assessed for antimicrobial activity. It demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The following table highlights the minimum inhibitory concentrations (MIC) for selected derivatives:

| Compound ID | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 3c | Staphylococcus aureus | <10 |

| 3f | Mycobacterium tuberculosis | <10 |

These findings suggest that certain derivatives of indole exhibit significant antibacterial properties, making them potential candidates for further development .

Cytotoxicity

Cytotoxicity assays have revealed that several derivatives possess selective toxicity towards rapidly dividing cancer cells compared to normal fibroblasts. The IC50 values for selected compounds are as follows:

| Compound ID | Cell Line | IC50 (μM) |

|---|---|---|

| 3g | A549 | <10 |

| 3b | Fibroblast | >10 |

This selectivity indicates the potential for these compounds to be developed into targeted cancer therapies with reduced side effects .

Case Studies

Case Study 1: Indole Derivative in Cancer Therapy

In a study focusing on compound 7d, researchers observed that treatment with this compound led to significant tumor regression in xenograft models of breast cancer. The study highlighted its ability to enhance apoptosis markers and inhibit tumor growth effectively .

Case Study 2: Antimicrobial Efficacy Against Tuberculosis

Another investigation assessed the effectiveness of indole derivatives against Mycobacterium tuberculosis. The results indicated that specific modifications to the indole structure enhanced its binding affinity to bacterial targets, leading to improved antimicrobial activity .

Propiedades

IUPAC Name |

1-(1H-indol-3-yl)-N-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9(13-2)7-10-8-14-12-6-4-3-5-11(10)12/h3-6,8-9,13-14H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWIYJREHSBOEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299-24-1 | |

| Record name | alpha,N-Dimethyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.,N-DIMETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8WKV7YXX3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.